(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine
Brand Name: Vulcanchem
CAS No.: 155272-04-1
VCID: VC21351387
InChI: InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+
SMILES: CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine

CAS No.: 155272-04-1

Cat. No.: VC21351387

Molecular Formula: C19H22N4O4

Molecular Weight: 370.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine - 155272-04-1

CAS No. 155272-04-1
Molecular Formula C19H22N4O4
Molecular Weight 370.4 g/mol
IUPAC Name 1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione
Standard InChI InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+
Standard InChI Key NQIVNUMNTIZJFG-CSKARUKUSA-N
Isomeric SMILES CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C
SMILES CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C
Canonical SMILES CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)O)C

Chemical Structure and Properties

Molecular Identification and Basic Properties

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is identified by its CAS Registry Number 155272-04-1. The compound has a molecular formula of C19H22N4O4 and a calculated molecular weight of 370.4 g/mol . As a xanthine derivative, this compound contains a purine-based structure with multiple nitrogen atoms in its core framework. The E-configuration in its name refers to the trans orientation of the styryl double bond in the molecule, which is an important structural feature that may influence its biological activity and binding properties.

Structural Features and Nomenclature

The compound possesses several alternative names that reflect its chemical structure:

  • 3-Desmethyl Istradefylline

  • 1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione

  • 1H-Purine-2,6-dione, 3,7-dihydro-1,3-diethyl-8-(2-(3-hydroxy-4-methoxyphenyl)ethenyl)-7-methyl-, (E)-

The IUPAC name "1,3-diethyl-8-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione" precisely describes its chemical structure, indicating the presence of two ethyl groups at positions 1 and 3, a methyl group at position 7, and the distinctive (E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl substituent at position 8 of the purine-2,6-dione core . This naming convention follows standard chemical nomenclature rules and provides detailed information about the compound's structural components.

Chemical Identifiers and Digital Representation

For computational and database purposes, the compound can be identified using several standardized chemical identifiers:

Identifier TypeValue
InChIInChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-14(27-4)13(24)11-12/h7-11,24H,5-6H2,1-4H3/b10-8+
InChIKeyNQIVNUMNTIZJFG-CSKARUKUSA-N
SMILESCCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)O)C

These identifiers provide a standardized way to represent the compound's structure in chemical databases and facilitate computational analysis of its properties .

Relationship to Istradefylline

Structural Comparison

(E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is identified as "3-Desmethyl Istradefylline" in the scientific literature, indicating it is a demethylated version of istradefylline . The "3-Desmethyl" designation specifically indicates that this compound lacks a methyl group at the 3-position of the phenyl ring that is present in istradefylline. This structural difference is significant because it modifies the compound's physicochemical properties, potentially affecting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion characteristics.

Istradefylline Overview and Relevance

Istradefylline is a selective adenosine A2A receptor antagonist that acts via the indirect basal ganglia outflow pathway and is indicated in the United States as an adjunctive treatment to levodopa/carbidopa in adults with Parkinson's disease experiencing OFF episodes . As a structural analog, (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine may share some of the pharmacological properties of istradefylline but potentially with different potency, selectivity, or pharmacokinetic characteristics due to the structural modification.

Pharmacological Relevance

Clinical Research on Related Compounds

While specific clinical data on (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine is limited in the provided search results, research on istradefylline provides insight into the potential therapeutic applications of this structural class. Clinical trials with istradefylline have shown promising results in Parkinson's disease treatment:

Author/YearPatient NumberDesignDurationDrug Daily Dose (mg)ComparatorMain Outcome
Bara-Jimenez 200315 Moderate-advanced PDRCT (LD infusion)6 w40, 80PlaceboUPDRS III, AIMS
Hauser 200383 Advanced PDRCT12 w20, 40PlaceboOFF time
Hauser 2008231 Advanced PDRCT12 w20PlaceboOFF time
LeWitt 2008196 Advanced PDRCT12 w40PlaceboOFF time
Stacy 2008395 Advanced PDRCT12 w20, 60PlaceboOFF time
Fernandez 2010176 Early PDRCT12 w40PlaceboUPDRS III
Mizuno 2010363 Advanced PDRCT12 w20, 40PlaceboOFF time
Mizuno 2013373 Advanced PDRCT12 w20, 40PlaceboOFF time

This table summarizes key clinical trials investigating istradefylline in Parkinson's disease treatment, demonstrating the research background relevant to this class of compounds .

Related Compounds and Derivatives

Acetoxy Derivative

The search results indicate the existence of a related compound, (E)-8-(3-Acetoxy-4-methoxystyryl)-1,3-diethyl-7-methylxanthine (CAS Registry Number: 169958-85-4), which is an acetoxy derivative of our target compound . This derivative features an acetoxy group (-OCOCH3) at the 3-position of the phenyl ring instead of the hydroxyl group (-OH) found in (E)-1,3-Diethyl-8-(3-hydroxy-4-methoxystyryl)-7-methylxanthine. The acetoxy group modification potentially alters the compound's physical properties, stability, and pharmacokinetic profile, which may be advantageous for certain applications or formulations.

Structure-Activity Relationships

The existence of these structural variants suggests ongoing research into structure-activity relationships within this class of compounds. Modifications such as methylation, acetylation, and other substitutions on the phenyl ring can significantly impact:

These structural variations represent an important aspect of medicinal chemistry optimization that aims to enhance the therapeutic potential while minimizing adverse effects.

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